molecular formula C18H19FN2O B2969390 N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide CAS No. 1031205-66-9

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide

Cat. No. B2969390
CAS RN: 1031205-66-9
M. Wt: 298.361
InChI Key: WPEAODXWXHZRRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide” are not available, similar compounds have been synthesized and studied . The synthesis of these compounds often involves the reaction of a benzyl group with a pyrrolidine ring, followed by the introduction of a benzamide group .

Scientific Research Applications

Dopamine D4 Antagonism

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide has been investigated for its potential as a selective antagonist for the human dopamine D4 receptor (hD(4)). A series of these compounds demonstrated potent ligand activity selective for hD(4) over hD(2) and alpha(1) receptors. These findings suggest a potential application in researching the modulation of dopamine-related pathways and disorders (Egle et al., 2004).

Anticonvulsant and Sedative-Hypnotic Activity

In another study, derivatives of this compound were designed and synthesized to evaluate as anticonvulsant agents. Some synthesized compounds showed considerable anticonvulsant activity, and one compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, indicating a role in benzodiazepine receptor pharmacology (Faizi et al., 2017).

Iron-Catalyzed Fluorination

A study on the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron showcased that upon exposure to iron(II) triflate, N-fluoro-2-methylbenzamides underwent chemoselective fluorine transfer, providing the corresponding fluorides in high yield. This research highlights a potential application in organic synthesis and fluorination reactions (Groendyke et al., 2016).

κ Opioid Receptor Antagonism

Research has found arylphenylpyrrolidinylmethylphenoxybenzamides, structurally related to this compound, to have high affinity and selectivity for κ opioid receptors. These compounds were potent antagonists of κ opioid receptors, suggesting their potential use in developing treatments for conditions mediated by these receptors (Mitch et al., 2011).

PET Imaging of Breast Cancer

A specific ligand for PET imaging of sigma receptors, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, showed potential for the detection of breast cancer. Its high uptake in breast cancer tumors in preclinical models suggests its application in diagnostic imaging and possibly in the investigation of sigma receptor involvement in cancer (Shiue et al., 2000).

Antimicrobial Activity

Another study synthesized derivatives containing the this compound scaffold and evaluated them for antimicrobial activity. Certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as leads for developing new antimicrobial agents (Desai et al., 2013).

Mechanism of Action

Target of Action

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide primarily targets the human dopamine D4 receptors . These receptors play a crucial role in the dopamine system of the brain, which is involved in various neurological processes including mood, reward, addiction, and movement.

Mode of Action

This compound acts as an antagonist at the dopamine D4 receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to the dopamine D4 receptors, blocking them and preventing dopamine from activating these receptors .

Biochemical Pathways

By acting as an antagonist at the dopamine D4 receptors, this compound affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions including motor control, reward, reinforcement, and the regulation of mood . The downstream effects of this antagonism can lead to changes in these functions, although the specific effects can vary depending on other factors such as the dose of the compound and the individual’s overall neurochemistry.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its antagonistic activity at the dopamine D4 receptors. By blocking these receptors, it can modulate the dopaminergic signaling in the brain. This could potentially lead to changes in mood, reward, and motor control, among other effects .

properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)20-15-10-11-21(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEAODXWXHZRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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